![molecular formula C14H15N3O2 B2946597 furan-2-yl(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)methanone CAS No. 2034553-43-8](/img/structure/B2946597.png)

furan-2-yl(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)methanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

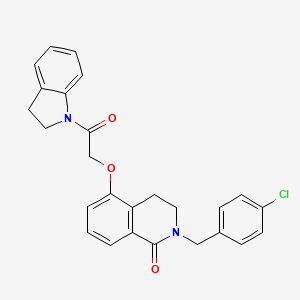

Furan-2-yl(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)methanone is a useful research compound. Its molecular formula is C14H15N3O2 and its molecular weight is 257.293. The purity is usually 95%.

BenchChem offers high-quality furan-2-yl(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about furan-2-yl(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

- A study detailed the synthesis of new methyl 5-aryl-1-(furan-2-carbonyl)-1H-pyrazole-3-carboxylates through decyclization reactions under the action of methanol, highlighting methods for obtaining and characterizing these compounds, including their analgesic activities tested on mice (Igidov et al., 2022).

- Research on microwave-assisted synthesis presented novel pyrazoline derivatives with significant anti-inflammatory and antibacterial activities, emphasizing the efficiency and environmental benefits of the microwave irradiation method (Ravula et al., 2016).

- The development of non-iterative asymmetric synthesis of C15 polyketide spiroketals demonstrated the conversion of 2,2'-methylenebis[furan] into complex spiroketal structures, assessing their cytotoxicity toward various cancer cell lines (Meilert et al., 2004).

- A study on the synthesis of trans-4,5-disubstituted cyclopentenone derivatives via aza-Piancatelli rearrangement highlighted the use of phosphomolybdic acid as a catalyst, demonstrating good yields and high selectivity (Reddy et al., 2012).

Biological Evaluation and Docking Studies

- Synthesized compounds containing the furan-2-yl moiety underwent biological evaluation and docking studies, revealing promising antibacterial and antioxidant activities. Molecular docking analysis provided insight into the potential mechanisms of action (Lynda, 2021).

- Research on diorganotin(IV) complexes with 2-furancarboxylic acid hydrazone derivative of benzoylacetone focused on their synthesis, characterization, and antibacterial activity, including DNA cleavage and molecular docking studies. The findings suggest significant antibacterial potential and interactions with DNA (Sedaghat et al., 2015).

Mecanismo De Acción

Target of Action

The primary target of this compound is the Factor Inhibiting Hypoxia-Inducible Factor-1 (FIH-1) . FIH-1 is a crucial enzyme that regulates the activity of Hypoxia-Inducible Factor-α (HIF-α), a transcription factor that plays a significant role in cellular response to hypoxic conditions .

Mode of Action

The compound interacts with its target, FIH-1, by inhibiting its activity . This inhibition prevents FIH-1 from suppressing HIF-α, thereby allowing HIF-α to activate and induce a series of anti-hypoxic proteins . This process protects cells during exposure to hypoxic conditions .

Biochemical Pathways

The compound’s action primarily affects the hypoxia-inducible factor (HIF) pathway . By inhibiting FIH-1, the compound allows for the activation of HIF-α, which then induces the expression of various genes that help cells adapt to hypoxic conditions . These genes are involved in crucial biological processes such as angiogenesis, erythropoiesis, and glycolysis .

Pharmacokinetics

These properties can provide insights into the compound’s bioavailability and potential drug-likeness .

Result of Action

The primary result of the compound’s action is the activation of HIF-α and the subsequent induction of anti-hypoxic proteins . This can protect cells during exposure to hypoxic conditions, potentially offering therapeutic benefits in conditions characterized by low oxygen levels .

Propiedades

IUPAC Name |

furan-2-yl(7,8,11-triazatricyclo[6.4.0.02,6]dodeca-1,6-dien-11-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3O2/c18-14(13-5-2-8-19-13)16-6-7-17-12(9-16)10-3-1-4-11(10)15-17/h2,5,8H,1,3-4,6-7,9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLMODWRKHYXHKX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C3CN(CCN3N=C2C1)C(=O)C4=CC=CO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-methoxybenzyl)-4-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2946518.png)

![N-[2-[2-[2-(Dimethylamino)-2-oxoethyl]anilino]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2946519.png)

![Ethyl 4-[1-(2-butoxyphenyl)-2,5-dioxopyrrolidin-3-yl]piperazine-1-carboxylate](/img/structure/B2946520.png)

![3-Methyl-2-[(1-methylpyrrolidin-2-yl)methoxy]-3,4-dihydroquinazolin-4-one](/img/structure/B2946530.png)

![2-[6-(2,3-dihydroindol-1-ylmethyl)-4-oxopyran-3-yl]oxy-N-(3-fluorophenyl)acetamide](/img/structure/B2946534.png)

![tert-butyl N-{4-[1-(4-bromophenoxy)ethyl]phenyl}carbamate](/img/structure/B2946535.png)

![2-{5-[3-(Trifluoromethyl)pyrrolidin-3-yl]-1,2,4-oxadiazol-3-yl}pyridine dihydrochloride](/img/structure/B2946536.png)